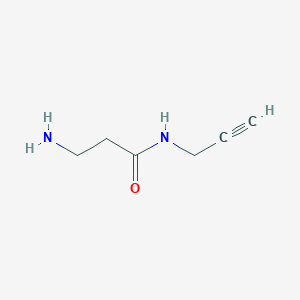![molecular formula C11H10F2N2O B12086464 {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The pyrazole intermediate is then reacted with a difluorobenzyl halide (e.g., 3,4-difluorobenzyl chloride) in the presence of a base like potassium carbonate to form the desired difluorophenyl-substituted pyrazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluorophenyl group is particularly useful in probing the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which {1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- {1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- {1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}methanol
Uniqueness
{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C11H10F2N2O |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
[1-[(3,4-difluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)5-15-6-9(7-16)4-14-15/h1-4,6,16H,5,7H2 |
Clé InChI |
JAFSWBZNUBKOFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN2C=C(C=N2)CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


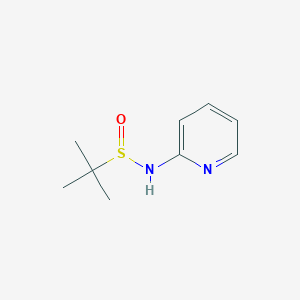
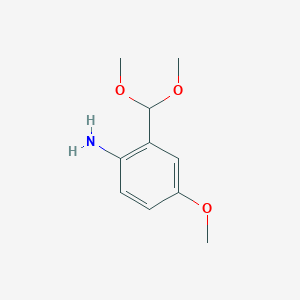

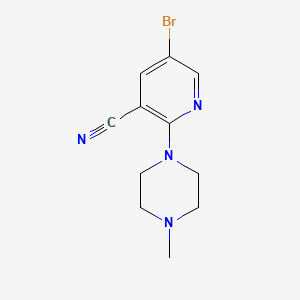
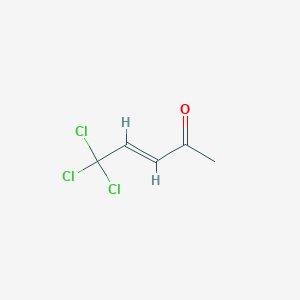

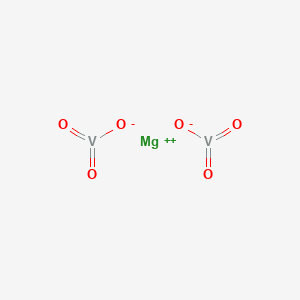
![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)

![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)
